PF-4191834

Beschreibung

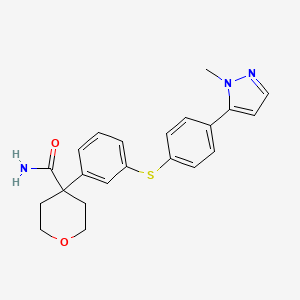

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNQWYLVSNPCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145573 | |

| Record name | PF-4191834 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029317-21-2 | |

| Record name | PF-4191834 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029317212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-4191834 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-4191834 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4191834 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55DXP4T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-4191834 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of PF-4191834

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-4191834 is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1] As a non-redox and non-iron-chelating inhibitor, PF-4191834 offers a distinct pharmacological profile.[1][2] This document provides a comprehensive overview of the mechanism of action of PF-4191834, including its effects on the 5-LOX signaling pathway, quantitative efficacy data, and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

PF-4191834 exerts its therapeutic effects by directly inhibiting the enzymatic activity of 5-lipoxygenase.[1] 5-LOX is a key enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into pro-inflammatory leukotrienes.[1] By blocking this step, PF-4191834 effectively reduces the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, which are potent mediators of inflammation and allergic responses.[3]

The inhibitory action of PF-4191834 is characterized as non-redox and non-iron chelating, distinguishing it from other classes of 5-LOX inhibitors.[1][2] This suggests that its mechanism does not rely on interacting with the catalytic iron atom of the enzyme in a redox-dependent manner.

Signaling Pathway

The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade. The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide leukotriene A4 (LTA4). LTA4 serves as a substrate for the synthesis of LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). PF-4191834 acts at the initial stage of this pathway by inhibiting 5-LOX.

Caption: The 5-Lipoxygenase Signaling Pathway and the inhibitory action of PF-4191834.

Quantitative Data

The inhibitory potency and selectivity of PF-4191834 have been characterized in a variety of in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity of PF-4191834

| Assay Type | Target | Parameter | Value (nM) | Reference |

| Enzyme Assay | 5-LOX | IC50 | 229 ± 20 | [1] |

| Human Blood Cell Assay | 5-LOX | IC80 | 370 ± 20 | [1] |

| Human 5-LOX Assay | 5-LOX | IC50 | 130 | [3] |

| Human 5-LOX Assay | 5-LOX | IC80 | 370 | [3] |

| Synthesis of 5-LOX products (5-HETE, 5-oxo-ETE, LTB4, LTE4) | 5-LOX | IC50 | 100 - 190 | [3] |

Table 2: In Vitro Selectivity of PF-4191834

| Enzyme | Selectivity vs. 5-LOX | Reference |

| 12-Lipoxygenase (12-LOX) | ~300-fold | [1] |

| 15-Lipoxygenase (15-LOX) | ~300-fold | [1] |

| Cyclooxygenase (COX) enzymes | No activity | [1] |

Table 3: In Vivo Efficacy of PF-4191834 in a Rat Model of Acute Inflammation

| Assay | Parameter | Value (mg/kg) | Reference |

| Inhibition of pouch fluid levels of LTB4 | ED50 | 0.46 | [3] |

| Inhibition of pouch fluid levels of LTB4 | ED80 | 0.93 | [3] |

| Ex vivo rat blood assay | ED50 | 0.55 | [3] |

| Ex vivo rat blood assay | ED80 | 1.3 | [3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of PF-4191834 on 5-LOX.

Caption: A generalized workflow for an in vitro 5-LOX inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human 5-LOX enzyme is diluted to the desired concentration in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP).

-

PF-4191834 is serially diluted in DMSO to generate a range of concentrations.

-

Arachidonic acid (substrate) is prepared in ethanol.

-

-

Assay Procedure:

-

The 5-LOX enzyme is pre-incubated with varying concentrations of PF-4191834 or vehicle (DMSO) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., a solution containing a chelating agent like EDTA and a reducing agent).

-

-

Product Quantification:

-

The amount of 5-LOX product (e.g., LTB4) is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of PF-4191834 is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Anti-Inflammatory Activity: Rat Carrageenan-Induced Paw Edema Model

This protocol outlines a standard method for evaluating the in vivo anti-inflammatory efficacy of PF-4191834.

Caption: Workflow for the rat carrageenan-induced paw edema model.

Detailed Methodology:

-

Animal Model:

-

Male Sprague-Dawley or Wistar rats are used. The animals are housed under standard laboratory conditions with free access to food and water.

-

-

Experimental Procedure:

-

The baseline paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are orally administered with different doses of PF-4191834 or the vehicle.

-

After a specified time (e.g., 1 hour) to allow for drug absorption, a subplantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw to induce localized inflammation and edema.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.

-

The percentage of inhibition of edema for each dose of PF-4191834 is calculated using the following formula:

-

% Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100

-

-

The ED50 value (the dose of the drug that causes a 50% reduction in edema) is determined from the dose-response curve.

-

Clinical Development

PF-4191834 has been investigated in clinical trials for its potential therapeutic effects. A Phase 2a, randomized, double-blind, placebo- and active-controlled, 5-way crossover study was conducted to assess the bronchodilatory action, safety, toleration, and pharmacokinetics of single oral doses of PF-04191834 in asthmatic patients (ClinicalTrials.gov Identifier: NCT00723021).[4] The study was designed to evaluate the efficacy of PF-4191834 in a clinical setting relevant to its mechanism of action. While the detailed results of this trial are not publicly available, its initiation underscores the therapeutic potential of 5-LOX inhibition with PF-4191834 in inflammatory and respiratory diseases.

Conclusion

PF-4191834 is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase. Its non-redox, non-iron-chelating mechanism of action offers a promising approach to the treatment of inflammatory conditions mediated by leukotrienes. The comprehensive preclinical data, including in vitro potency and in vivo efficacy, support its development as a therapeutic agent. Further investigation into its clinical utility is warranted.

References

- 1. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

PF-4191834: A Non-Redox 5-Lipoxygenase Inhibitor for Inflammatory and Pain Disorders

An In-depth Technical Guide

Introduction

Inflammation is a complex biological response implicated in a wide array of diseases, including asthma, rheumatoid arthritis, and chronic pain. The 5-lipoxygenase (5-LOX) pathway plays a pivotal role in the inflammatory cascade through the production of leukotrienes, potent lipid mediators that drive immune cell recruitment and activation.[1] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for managing inflammatory conditions. PF-4191834 is a novel, orally active, and selective non-redox inhibitor of 5-lipoxygenase that has demonstrated significant efficacy in preclinical models of inflammation and pain.[2][3] This technical guide provides a comprehensive overview of PF-4191834, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Mechanism of Action: A Non-Redox Approach to 5-LOX Inhibition

PF-4191834 distinguishes itself from many other 5-LOX inhibitors through its non-redox and non-iron chelating mechanism of action.[2] Traditional redox-active inhibitors often carry the liability of off-target effects and potential toxicity. PF-4191834 is believed to act as a reversible, dead-end inhibitor, suggesting it does not interact with the enzyme's catalytic iron atom or participate in redox cycling.[4] This targeted approach contributes to its high selectivity and favorable safety profile observed in preclinical studies.

The 5-Lipoxygenase Signaling Pathway

The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. These leukotrienes then exert their pro-inflammatory effects by binding to their respective cell surface receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]

An In-depth Technical Guide to 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide (PF-4191834)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, a potent and selective inhibitor of 5-lipoxygenase (5-LOX). Also known as PF-4191834, this compound has demonstrated significant potential in the modulation of inflammatory pathways, making it a person of interest for the development of novel therapeutics for inflammatory diseases such as asthma.[1] This document consolidates available data on its mechanism of action, quantitative biological data, and a high-level overview of its chemical synthesis.

Chemical Structure and Properties

4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide is a small molecule with the following key structural and chemical identifiers:

| Property | Value |

| Systematic Name | 4-(3-((4-(1-Methyl-1H-pyrazol-5-yl)phenyl)thio)phenyl)tetrahydro-2H-pyran-4-carboxamide |

| Molecular Formula | C₂₂H₂₃N₃O₂S |

| Molecular Weight | 393.5 g/mol |

| SMILES | Cn1c(ccn1)-c2ccc(cc2)Sc3cccc(c3)C4(CCOCC4)C(=O)N |

| InChIKey | DVNQWYLVSNPCJZ-UHFFFAOYSA-N |

The structure features a central diaryl thioether linkage connecting a 1-methyl-1H-pyrazol-5-yl-phenyl group and a phenyl-tetrahydro-2H-pyran-4-carboxamide moiety.

Synthesis Overview

The synthesis of PF-4191834 involves a sophisticated chemical process, highlighted by two sequential palladium-catalyzed carbon-sulfur (Ar-S) bond formations to construct the diaryl thioether core.[2] This strategic approach allows for the efficient assembly of the complex molecular architecture from more readily available starting materials.

A critical aspect of the synthesis is the management of a potential palladium-mediated disproportionation of the diaryl thioether product.[2] This side reaction is effectively suppressed by careful control of the reaction temperature, specifically by adding the palladium catalyst to the reaction mixture at 70°C, and by minimizing the overall reaction time.[2] This method has been successfully scaled to produce over 20 kg of the active pharmaceutical ingredient (API).[2]

Mechanism of Action and Signaling Pathway

PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX).[1][3][4] 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory lipid mediators.[1][4] By inhibiting 5-LOX, PF-4191834 effectively blocks the synthesis of these inflammatory mediators, thereby exerting its anti-inflammatory effects.

The 5-lipoxygenase pathway plays a crucial role in the pathophysiology of various inflammatory diseases, including asthma.[4] Arachidonic acid, released from the cell membrane, is converted by 5-LOX into leukotriene A4 (LTA4). LTA4 is then further metabolized to leukotriene B4 (LTB4), a potent chemoattractant for leukocytes, or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors.[4] PF-4191834's inhibition of 5-LOX curtails the production of all these downstream inflammatory molecules.

Caption: Inhibition of the 5-Lipoxygenase signaling pathway by PF-4191834.

Biological Activity and Data

PF-4191834 exhibits potent inhibitory activity against 5-LOX in various assays, demonstrating its efficacy both in vitro and in vivo.

In Vitro Activity

The in vitro potency of PF-4191834 has been characterized in enzyme- and cell-based assays.

| Assay Type | Parameter | Value |

| 5-LOX Enzyme Assay | IC₅₀ | 229 ± 20 nM[1] |

| Human Blood Cell 5-LOX Inhibition | IC₈₀ | 370 ± 20 nM[1] |

| Human 5-LOX Inhibition | IC₅₀ | 130 nM[4] |

| Human 5-LOX Inhibition | IC₈₀ | 370 nM[4] |

| Inhibition of 5-HETE, 5-oxo-ETE, LTB4, and LTE4 synthesis | Estimated IC₅₀ | 100 - 190 nM[4] |

Furthermore, PF-4191834 demonstrates high selectivity for 5-LOX. It is approximately 300-fold more selective for 5-LOX over 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) and shows no activity against cyclooxygenase (COX) enzymes.[1][3]

In Vivo Activity

Oral administration of PF-4191834 has shown dose-dependent inhibition of LTB4 levels in animal models of inflammation.

| Animal Model | Parameter | Value |

| Rat Pouch Inflammation Model (LTB4 inhibition) | ED₅₀ | 0.46 mg/kg[4] |

| Rat Pouch Inflammation Model (LTB4 inhibition) | ED₈₀ | 0.93 mg/kg[4] |

| Ex vivo Rat Blood Assay (LTB4 inhibition) | ED₅₀ | 0.55 mg/kg[4] |

| Ex vivo Rat Blood Assay (LTB4 inhibition) | ED₈₀ | 1.3 mg/kg[4] |

| Rat Paw Exudates (LTB4 reduction at 3 mg/kg) | % Inhibition | 85%[4] |

| Rat Paw Exudates (LTB4 reduction at 10 mg/kg) | % Inhibition | 90%[4] |

The sustained in vivo effect of PF-4191834 suggests the potential for once-a-day dosing.[1]

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain, the following outlines the methodologies used to generate the above data based on published research.

5-LOX Enzyme Inhibition Assay (General Protocol)

-

Enzyme Preparation: Recombinant human 5-LOX is purified.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors like ATP and calcium is prepared.

-

Incubation: The enzyme is pre-incubated with varying concentrations of PF-4191834.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Measurement: The formation of 5-LOX products (e.g., LTB4) is quantified using methods such as HPLC or specific immunoassays.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay (General Protocol)

-

Blood Collection: Fresh human blood is collected from healthy volunteers.

-

Incubation: Aliquots of whole blood are pre-incubated with different concentrations of PF-4191834.

-

Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).

-

Termination and Extraction: The reaction is stopped, and the plasma is separated. Leukotrienes are extracted from the plasma.

-

Quantification: LTB4 levels are measured by enzyme immunoassay (EIA) or LC-MS/MS.

-

Data Analysis: IC₈₀ values are determined from the dose-response curve.

Rat Carrageenan-Induced Paw Edema Model (General Protocol)

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to laboratory conditions.

-

Compound Administration: PF-4191834 is administered orally at various doses.

-

Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the paw to induce an inflammatory response.

-

Sample Collection: At a specified time point after carrageenan injection, paw exudate is collected.

-

LTB4 Measurement: The concentration of LTB4 in the exudate is measured using a specific EIA or LC-MS/MS.

-

Data Analysis: The percentage of inhibition of LTB4 production is calculated for each dose group compared to the vehicle control, and ED₅₀/ED₈₀ values are determined.

Caption: General experimental workflow for the evaluation of PF-4191834.

Conclusion

4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide (PF-4191834) is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacological profile, including oral activity and a sustained duration of action, positions it as a promising candidate for further development as a therapeutic agent for inflammatory diseases. The synthetic route is robust and scalable, enabling the production of significant quantities of the compound for research and development purposes. This technical guide provides a foundational understanding of PF-4191834 for scientists and professionals engaged in drug discovery and development.

References

- 1. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. immune-system-research.com [immune-system-research.com]

Downstream Effects of 5-LOX Inhibition by PF-4191834: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma. This technical guide provides an in-depth overview of the downstream effects of 5-LOX inhibition by PF-4191834, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Introduction to the 5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is a crucial component of the inflammatory cascade. It begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), then catalyzes the conversion of arachidonic acid into a series of biologically active leukotrienes. These include leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[1][2] Dysregulation of the 5-LOX pathway is a hallmark of several inflammatory conditions.

PF-4191834: A Selective 5-LOX Inhibitor

PF-4191834 is an orally active, non-iron chelating, and non-redox inhibitor of 5-LOX.[1][3] Its mechanism of action involves direct, potent, and selective inhibition of the 5-LOX enzyme, thereby blocking the production of downstream leukotrienes.

In Vitro and In Vivo Potency

PF-4191834 has demonstrated significant potency in a variety of experimental settings. The following tables summarize the key quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibition of 5-LOX and Leukotriene Synthesis by PF-4191834

| Assay Type | Target | Species | IC50 Value | IC80 Value | Reference |

| Enzyme Assay | 5-LOX | - | 229 nM | - | [1][4] |

| Human Whole Blood Assay | 5-LOX | Human | 130 nM | 370 nM | [1][4] |

| Human Whole Blood Assay | 5-HETE Synthesis | Human | 100 - 190 nM (estimated) | - | [1] |

| Human Whole Blood Assay | LTB4 Synthesis | Human | 100 - 190 nM (estimated) | - | [1] |

| Human Whole Blood Assay | LTE4 Synthesis | Human | 100 - 190 nM (estimated) | - | [1] |

Table 2: In Vivo Efficacy of PF-4191834

| Animal Model | Measured Effect | ED50 Value | ED80 Value | Reference |

| Rat Air Pouch Model | Inhibition of LTB4 in pouch fluid | 0.46 mg/kg | 0.93 mg/kg | [1] |

| Ex Vivo Rat Blood Assay | Inhibition of LTB4 synthesis | 0.55 mg/kg | 1.3 mg/kg | [1] |

Table 3: In Vivo Reduction of LTB4 in Rat Paw Exudates by PF-4191834

| Dosage | Reduction in LTB4 Concentration | Reference |

| 3 mg/kg | 85% | [1] |

| 10 mg/kg | 90% | [1] |

Selectivity Profile

PF-4191834 exhibits high selectivity for 5-LOX over other related enzymes, which is a critical attribute for minimizing off-target effects.

Table 4: Selectivity of PF-4191834

| Enzyme | Selectivity vs. 5-LOX | Reference |

| 12-LOX | ~300-fold | [4] |

| 15-LOX | ~300-fold | [4] |

| Cyclooxygenase (COX) enzymes | No significant activity | [4] |

Downstream Signaling Effects of 5-LOX Inhibition

The primary downstream effect of PF-4191834 is the reduction of pro-inflammatory leukotrienes. This, in turn, modulates various inflammatory processes.

Inhibition of Leukotriene Production

As demonstrated by the in vitro and in vivo data, PF-4191834 effectively suppresses the synthesis of key leukotrienes, including the potent neutrophil chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes.

Caption: Inhibition of the 5-LOX pathway by PF-4191834.

Modulation of Inflammatory Responses

By reducing leukotriene levels, PF-4191834 is expected to attenuate various inflammatory responses. LTB4 is a powerful chemoattractant for neutrophils, so its reduction would lead to decreased neutrophil influx into inflammatory sites. The inhibition of cysteinyl leukotrienes would result in reduced bronchoconstriction and vascular permeability, effects that are particularly relevant in asthma.

Potential Interaction with the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][6][7] While direct studies on PF-4191834's effect on NF-κB are limited in the provided search results, the 5-LOX pathway has been shown to interact with NF-κB signaling. Therefore, it is plausible that inhibition of 5-LOX by PF-4191834 could indirectly modulate NF-κB activity, leading to a broader anti-inflammatory effect.

Caption: Potential downstream modulation of NF-κB by PF-4191834.

Experimental Protocols

Detailed, step-by-step protocols for experiments involving PF-4191834 are proprietary to the conducting laboratories. However, based on published research, the following sections outline the general methodologies employed.

5-LOX Enzyme Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

-

Principle: A fluorometric or spectrophotometric method is typically used to measure the product of the 5-LOX reaction.

-

General Procedure:

-

Recombinant human 5-LOX enzyme is incubated with the test compound (PF-4191834) at various concentrations.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The formation of the product is monitored over time by measuring the change in fluorescence or absorbance.

-

The IC50 value is calculated by plotting the percent inhibition against the concentration of the inhibitor.

-

Caption: Workflow for a 5-LOX enzyme inhibition assay.

Human Whole Blood Assay (Ex Vivo)

This assay assesses the inhibitory effect of a compound on 5-LOX activity in a more physiologically relevant cellular environment.

-

Principle: Whole blood is stimulated to produce leukotrienes, and the amount of leukotrienes produced in the presence and absence of the inhibitor is measured.

-

General Procedure:

-

Freshly drawn human whole blood is pre-incubated with various concentrations of PF-4191834.

-

The blood is then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.

-

The reaction is stopped, and plasma is collected.

-

The levels of 5-HETE and LTB4 in the plasma are quantified using a sensitive analytical method such as LC-MS/MS.

-

The IC50 value is determined from the concentration-response curve.

-

Rat Air Pouch Model of Inflammation (In Vivo)

This is a widely used model to evaluate the anti-inflammatory effects of compounds in vivo.[2][8][9]

-

Principle: An air pouch is created on the back of a rat, and an inflammatory agent is injected into the pouch to induce an inflammatory response. The effect of the test compound on various inflammatory parameters is then measured.

-

General Procedure:

-

An air pouch is formed by subcutaneous injection of sterile air on the dorsal side of the rat.

-

Several days later, an inflammatory stimulus (e.g., carrageenan) is injected into the pouch.

-

PF-4191834 is administered orally at different doses prior to or after the inflammatory stimulus.

-

At a specific time point, the pouch fluid (exudate) is collected.

-

The volume of the exudate, the number of infiltrating leukocytes, and the concentration of inflammatory mediators like LTB4 are measured.

-

The ED50 value is calculated based on the dose-dependent reduction in the measured inflammatory parameters.

-

Quantification of Leukotrienes by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of leukotrienes in biological samples.[10][11]

-

Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

-

General Procedure:

-

Sample Preparation: Biological samples (e.g., plasma, exudate) are subjected to solid-phase extraction (SPE) to isolate and concentrate the leukotrienes.

-

Chromatographic Separation: The extracted sample is injected into an LC system, where the different leukotrienes are separated on a reversed-phase column.

-

Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion for each leukotriene is selected and fragmented to produce characteristic product ions.

-

Quantification: The amount of each leukotriene is determined by comparing the signal intensity of its specific product ion to that of a known amount of an internal standard.

-

Caption: Workflow for leukotriene quantification by LC-MS/MS.

Clinical Development

PF-4191834 has been investigated for the treatment of asthma.[1] Clinical trials in patients with asthma would be designed to assess the safety, tolerability, pharmacokinetics, and efficacy of PF-4191834 in reducing asthma exacerbations and improving lung function.

Conclusion

PF-4191834 is a potent and selective 5-LOX inhibitor that effectively reduces the production of pro-inflammatory leukotrienes. Its high potency and selectivity, demonstrated in both in vitro and in vivo models, suggest its therapeutic potential in inflammatory diseases driven by the 5-LOX pathway, such as asthma. The downstream effects of PF-4191834 are primarily mediated by the suppression of leukotriene-induced inflammation, with potential for broader anti-inflammatory effects through the modulation of other signaling pathways like NF-κB. Further research and clinical development will be crucial to fully elucidate its therapeutic benefits.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. The six-day-old rat air pouch model of inflammation: characterization of the inflammatory response to carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Models of inflammation: carrageenan air pouch [scholarworks.indianapolis.iu.edu]

- 10. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS [mdpi.com]

- 11. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PF-4191834 on LTB4 and LTE4 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of PF-4191834, a selective, non-redox 5-lipoxygenase (5-LOX) inhibitor, on the production of the pro-inflammatory leukotrienes LTB4 and LTE4. This document consolidates key quantitative data, details experimental methodologies for assessing the compound's activity, and illustrates the underlying biochemical pathways.

Core Mechanism of Action

PF-4191834 exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is a critical enzyme in the arachidonic acid cascade, responsible for the initial steps in the biosynthesis of all leukotrienes. By inhibiting 5-LOX, PF-4191834 effectively blocks the production of the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4 serves as the common precursor for both the potent chemoattractant LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to mediate bronchoconstriction and increase vascular permeability.

Quantitative Impact on LTB4 and LTE4 Production

PF-4191834 has been demonstrated to be a potent inhibitor of 5-LOX and, consequently, the downstream production of both LTB4 and LTE4. The following tables summarize the key in vitro and in vivo inhibitory activities of PF-4191834.

Table 1: In Vitro Inhibition of 5-Lipoxygenase and Leukotriene Synthesis by PF-4191834

| Parameter | Assay Type | Species | IC50 / IC80 Value | Citation |

| 5-LOX Inhibition | Enzyme Assay | Human | IC50 = 229 ± 20 nM | [1] |

| 5-LOX Inhibition | Human Blood Cells | Human | IC80 = 370 ± 20 nM | [1] |

| LTB4 and LTE4 Synthesis | Not Specified | Not Specified | Estimated IC50 between 100 and 190 nM |

Table 2: In Vivo and Ex Vivo Inhibition of LTB4 Production by PF-4191834 in Rats

| Parameter | Assay Type | ED50 / ED80 Value | Citation |

| LTB4 Inhibition (Pouch Fluid) | In Vivo | ED50 = 0.46 mg/kg, ED80 = 0.93 mg/kg | |

| LTB4 Inhibition (Blood) | Ex Vivo | ED50 = 0.55 mg/kg, ED80 = 1.3 mg/kg |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Leukotriene synthesis pathway and the inhibitory action of PF-4191834 on 5-LOX.

Caption: A generalized workflow for determining the in vitro 5-LOX inhibitory activity of PF-4191834.

Experimental Protocols

The following are detailed, representative protocols for assessing the inhibitory effect of PF-4191834 on LTB4 and LTE4 production. These protocols are based on standard methodologies in the field.

Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-4191834 against purified human 5-LOX enzyme.

Materials:

-

Recombinant human 5-LOX enzyme

-

PF-4191834

-

Arachidonic acid (substrate)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)

-

DMSO (for dissolving PF-4191834)

-

96-well microplate

-

Incubator

-

Microplate reader or LC-MS/MS system

-

LTB4 ELISA kit

Procedure:

-

Compound Preparation: Prepare a stock solution of PF-4191834 in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant human 5-LOX enzyme to the desired concentration in pre-chilled assay buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add a small volume of the diluted PF-4191834 solution or vehicle (DMSO in assay buffer) for the control. b. Add the diluted 5-LOX enzyme solution to each well. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of citric acid or a cold organic solvent like methanol).

-

Detection of LTB4: a. Quantify the amount of LTB4 produced in each well using a commercially available LTB4 ELISA kit according to the manufacturer's instructions. b. Alternatively, for a more detailed analysis of all 5-LOX products, the reaction mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of PF-4191834 compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Human Whole Blood Assay for LTB4 and LTE4 Inhibition

Objective: To determine the inhibitory potency of PF-4191834 on 5-LOX activity in a more physiologically relevant cellular environment.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin or EDTA)

-

PF-4191834

-

Calcium Ionophore A23187 (stimulant)

-

RPMI 1640 medium or similar

-

DMSO

-

Centrifuge

-

ELISA kits for LTB4 and LTE4

Procedure:

-

Compound Preparation: Prepare a stock solution of PF-4191834 in DMSO. Create serial dilutions in cell culture medium.

-

Blood Incubation: a. Aliquot fresh human whole blood into tubes. b. Add the diluted PF-4191834 solutions or vehicle control to the blood samples. c. Pre-incubate the tubes at 37°C for a specified time (e.g., 30 minutes).

-

Stimulation: a. Induce leukotriene synthesis by adding Calcium Ionophore A23187 to each tube to a final concentration of approximately 10-50 µM. b. Incubate the samples at 37°C for a defined period (e.g., 30-60 minutes).

-

Sample Processing: a. Stop the reaction by placing the tubes on ice. b. Centrifuge the tubes to separate the plasma from the blood cells. c. Collect the plasma supernatant for analysis.

-

Leukotriene Measurement: a. Measure the concentrations of LTB4 and LTE4 in the plasma samples using specific and sensitive ELISA kits according to the manufacturers' protocols.

-

Data Analysis: a. Calculate the percent inhibition of LTB4 and LTE4 production for each PF-4191834 concentration relative to the stimulated vehicle control. b. Determine the IC50 or IC80 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

PF-4191834 is a potent and selective inhibitor of the 5-lipoxygenase enzyme, effectively blocking the production of both LTB4 and the cysteinyl leukotriene LTE4. The data presented in this guide demonstrate its significant inhibitory activity in both enzymatic and cellular assays. The detailed protocols provided offer a framework for researchers to further investigate the pharmacological profile of PF-4191834 and other 5-LOX inhibitors. The visual representations of the signaling pathway and experimental workflows serve to clarify the compound's mechanism of action and the methods used for its evaluation. This comprehensive technical overview provides a valuable resource for professionals in the fields of inflammation research and drug development.

References

PF-4191834: A Technical Guide to its Selectivity for 5-Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of PF-4191834, a potent and selective non-redox inhibitor of 5-lipoxygenase (5-LOX). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characteristics of this compound.

Introduction

PF-4191834 is a novel small molecule inhibitor of 5-lipoxygenase, an enzyme pivotal in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma. By selectively targeting 5-LOX, PF-4191834 offers a promising therapeutic strategy for mitigating the pathological effects of leukotriene-driven inflammation. A key aspect of its pharmacological profile is its high selectivity for 5-LOX over other lipoxygenase isoforms, such as 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX), thereby minimizing off-target effects.

Selectivity Profile of PF-4191834

The selectivity of PF-4191834 has been quantified through in vitro enzyme inhibition assays. The following table summarizes the key findings regarding its potency and selectivity.

| Enzyme Target | IC50 (nM) | Selectivity vs. 5-LOX | Notes |

| 5-Lipoxygenase (5-LOX) | 229 ± 20 | - | Potent inhibition of the primary target.[1] |

| 130 | - | IC50 for human 5-LOX.[2] | |

| 12-Lipoxygenase (12-LOX) | >30,000 | ~300-fold | PF-4191834 does not significantly inhibit 12-LOX at concentrations up to 30 µM.[2] |

| 15-Lipoxygenase (15-LOX) | >30,000 | ~300-fold | PF-4191834 does not significantly inhibit 15-LOX at concentrations up to 30 µM.[2] |

Mechanism of Action and Signaling Pathway

PF-4191834 exerts its effect by inhibiting the 5-LOX enzyme, which is a crucial step in the arachidonic acid cascade. This pathway is responsible for the production of various bioactive lipids, including leukotrienes and lipoxins. The diagram below illustrates the arachidonic acid signaling pathway and the specific point of inhibition by PF-4191834.

Experimental Protocols

While the seminal publication by Masferrer et al. (2010) does not provide exhaustive, step-by-step protocols for the selectivity assays of PF-4191834, this section outlines a representative methodology for determining the inhibitory activity of a compound against 5-LOX, 12-LOX, and 15-LOX based on standard enzymatic assays in the field.

Materials and Reagents

-

Enzymes: Recombinant human 5-LOX, 12-LOX, and 15-LOX

-

Substrate: Arachidonic acid

-

Inhibitor: PF-4191834

-

Buffer: Tris-HCl or similar physiological buffer

-

Detection Reagents: Reagents for spectrophotometric or fluorometric detection of the reaction product (e.g., hydroperoxyeicosatetraenoic acids - HPETEs).

General Enzyme Inhibition Assay Protocol

The following workflow diagram illustrates the typical steps involved in an in vitro enzyme inhibition assay to determine the IC50 of a test compound.

Specific Assay Conditions (Representative)

-

5-Lipoxygenase Assay:

-

The 5-LOX enzyme is typically activated with calcium and ATP.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) is monitored spectrophotometrically at 234 nm.

-

-

12-Lipoxygenase and 15-Lipoxygenase Assays:

-

Similar to the 5-LOX assay, the respective recombinant enzymes are incubated with the test compound.

-

The reaction is started with the addition of arachidonic acid.

-

The production of 12-HPETE and 15-HPETE is measured, typically via spectrophotometry or HPLC-based methods.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of PF-4191834 relative to a vehicle control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Conclusion

PF-4191834 is a potent inhibitor of 5-lipoxygenase with an excellent selectivity profile. Its approximately 300-fold greater selectivity for 5-LOX over both 12-LOX and 15-LOX underscores its potential as a targeted therapeutic agent for inflammatory conditions driven by the 5-LOX pathway. The high selectivity minimizes the likelihood of off-target effects related to the inhibition of other lipoxygenase isoforms, making it a valuable tool for both research and clinical development. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

PF-4191834: A Technical Guide to its Role in Inflammation and Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are powerful lipid mediators that play a pivotal role in orchestrating inflammatory responses and are implicated in the pathophysiology of various inflammatory diseases and pain states. This technical guide provides an in-depth overview of the pharmacological profile of PF-4191834, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory and analgesic therapies.

Introduction: The 5-Lipoxygenase Pathway in Inflammation and Pain

The 5-lipoxygenase (5-LOX) pathway is a key branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[1] Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and converted by 5-LOX to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly transformed into the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a substrate for two distinct enzymes: LTA4 hydrolase, which produces leukotriene B4 (LTB4), and LTC4 synthase, which generates the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

LTB4 is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. The cysteinyl leukotrienes are known for their ability to increase vascular permeability, induce bronchoconstriction, and contribute to mucus secretion, particularly in the context of asthma. The central role of these lipid mediators in inflammation makes the 5-LOX pathway an attractive target for therapeutic intervention in a range of inflammatory conditions and associated pain.

PF-4191834: Mechanism of Action

PF-4191834 exerts its anti-inflammatory and analgesic effects through the selective inhibition of the 5-LOX enzyme. Unlike redox-active inhibitors, PF-4191834 is a non-redox inhibitor, which may offer a favorable safety profile.[1] By binding to and inhibiting 5-LOX, PF-4191834 effectively blocks the initial step in the leukotriene biosynthetic pathway, leading to a significant reduction in the production of both LTB4 and the cysteinyl leukotrienes. This targeted inhibition of pro-inflammatory mediator synthesis is the primary mechanism underlying its therapeutic potential.

Signaling Pathway of 5-LOX Inhibition by PF-4191834

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-4191834 from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of PF-4191834

| Assay Type | Target | Species | Parameter | Value | Reference |

| Enzyme Inhibition Assay | 5-LOX | Human | IC50 | 229 ± 20 nM | [1] |

| Human Whole Blood Assay | 5-LOX | Human | IC80 | 370 ± 20 nM | [1] |

| Enzyme Inhibition Assay | 12-LOX | Human | Selectivity | ~300-fold vs 5-LOX | [1] |

| Enzyme Inhibition Assay | 15-LOX | Human | Selectivity | ~300-fold vs 5-LOX | [1] |

| Enzyme Inhibition Assay | COX-1/COX-2 | Ovine/Human | Activity | No activity | [1] |

Table 2: In Vivo Efficacy of PF-4191834 in a Rat Model of Acute Inflammation

| Animal Model | Parameter | Route of Administration | Value | Reference |

| Carrageenan-Induced Paw Edema | LTB4 Inhibition (ED50) | Oral | 0.46 mg/kg | |

| Carrageenan-Induced Paw Edema | LTB4 Inhibition (ED80) | Oral | 0.93 mg/kg |

Detailed Experimental Protocols

5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

Principle: This assay spectrophotometrically measures the ability of a test compound to inhibit the activity of purified 5-LOX enzyme. The enzyme catalyzes the conversion of a fatty acid substrate (e.g., arachidonic acid) to a hydroperoxy derivative, which can be detected by an increase in absorbance at a specific wavelength.

Materials:

-

Purified human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

PF-4191834 or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Prepare a stock solution of PF-4191834 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a UV-transparent microplate, add the 5-LOX enzyme solution to each well.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at 234 nm for a defined period (e.g., 5-10 minutes) using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: 5-LOX Enzyme Inhibition Assay

Human Whole Blood Assay

Principle: This ex vivo assay measures the ability of a test compound to inhibit 5-LOX activity in a more physiologically relevant matrix. Whole blood is stimulated to induce leukotriene production, and the levels of LTB4 are quantified in the presence and absence of the inhibitor.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

Calcium ionophore A23187 (stimulant)

-

PF-4191834 or other test compounds

-

Phosphate-buffered saline (PBS)

-

ELISA kit for LTB4 quantification

-

Centrifuge

Procedure:

-

Prepare a stock solution of PF-4191834 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in PBS.

-

In a multi-well plate, add a defined volume of whole blood to each well.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulate leukotriene production by adding calcium ionophore A23187 to each well.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate to separate the plasma.

-

Collect the plasma supernatant and quantify the LTB4 concentration using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC80 value.

Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo model of acute inflammation is used to evaluate the anti-inflammatory activity of test compounds. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Carrageenan solution (e.g., 1% w/v in sterile saline)

-

PF-4191834 or other test compounds

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Fast the rats overnight before the experiment with free access to water.

-

Administer PF-4191834 or the vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

After a specified pre-treatment time (e.g., 1 hour), inject a defined volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness of both the ipsilateral (injected) and contralateral (uninjected) paws at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

-

For mechanistic studies, at the end of the experiment, euthanize the animals and collect paw tissue or exudate for the measurement of inflammatory mediators such as LTB4.

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

Principle: This model of chronic inflammation and pain is used to evaluate the therapeutic potential of compounds for rheumatoid arthritis. A single injection of FCA induces a persistent polyarthritis characterized by joint swelling, inflammation, and pain-like behaviors.

Materials:

-

Male Lewis or Sprague-Dawley rats (180-220 g)

-

Freund's Complete Adjuvant (FCA)

-

PF-4191834 or other test compounds

-

Vehicle for drug administration

-

Calipers for measuring joint diameter

-

Equipment for assessing pain-like behaviors (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

-

Induce arthritis by a single intradermal injection of FCA (e.g., 0.1 mL) into the base of the tail or a hind paw.

-

Monitor the animals daily for the development of arthritis, which typically appears around day 10-14 post-injection.

-

Once arthritis is established, begin treatment with PF-4191834 or vehicle, administered daily for a specified duration.

-

Assess the severity of arthritis regularly by measuring the diameter of the ankle joints.

-

Evaluate pain-like behaviors, such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source), at baseline and at various time points during the treatment period.

-

At the end of the study, euthanize the animals and collect joint tissues for histological analysis and measurement of inflammatory markers.

Conclusion

PF-4191834 is a potent and selective 5-LOX inhibitor with demonstrated efficacy in preclinical models of inflammation and pain. Its non-redox mechanism of action and oral bioavailability make it an attractive candidate for further development as a therapeutic agent for a variety of inflammatory conditions. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working to further elucidate the therapeutic potential of 5-LOX inhibition and to develop novel anti-inflammatory and analgesic drugs.

References

Investigating the Anti-inflammatory Properties of PF-4191834: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators.[1][2][3] This technical guide provides an in-depth overview of the anti-inflammatory properties of PF-4191834, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing the associated signaling pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of PF-4191834 in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. The 5-lipoxygenase (5-LOX) pathway plays a significant role in the inflammatory cascade through the production of leukotrienes from arachidonic acid.[2] Leukotrienes, such as Leukotriene B4 (LTB4), are potent chemoattractants for leukocytes and promote a variety of pro-inflammatory responses.[2] PF-4191834, with the chemical name 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, has been identified as a novel and selective inhibitor of 5-LOX, offering a promising therapeutic strategy for inflammatory conditions.[1] This document outlines the pharmacological profile of PF-4191834, focusing on its anti-inflammatory characteristics.

Mechanism of Action

PF-4191834 exerts its anti-inflammatory effects by directly inhibiting the 5-LOX enzyme. This inhibition is characterized as non-redox and non-iron chelating, distinguishing it from other classes of 5-LOX inhibitors.[2] By blocking 5-LOX, PF-4191834 effectively prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the biosynthesis of all leukotrienes. This leads to a significant reduction in the production of pro-inflammatory leukotrienes, including LTB4, and other 5-LOX products like 5-hydroxyeicosatetraenoic acid (5-HETE) and 5-oxo-ETE.[2]

Quantitative Data

The potency and efficacy of PF-4191834 have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of PF-4191834

| Assay Type | Parameter | Value | Reference |

| 5-LOX Enzyme Assay | IC50 | 229 ± 20 nM | [1] |

| Human 5-LOX Inhibition | IC50 | 130 nM | [2] |

| Human 5-LOX Inhibition | IC80 | 370 ± 20 nM | [1][2] |

| Inhibition of 5-LOX Products (5-HETE, 5-oxo-ETE, LTB4, LTE4) Synthesis | Estimated IC50 | 100 - 190 nM | [2] |

| Selectivity vs. 12-LOX and 15-LOX | Fold Selectivity | ~300-fold | [1] |

| Activity vs. Cyclooxygenase (COX) Enzymes | Activity | No activity | [1] |

Table 2: In Vivo and Ex Vivo Efficacy of PF-4191834 in Rats

| Model / Assay | Parameter | Value | Reference |

| Rat Air Pouch Model (Inhibition of LTB4 in pouch fluid) | ED50 | 0.46 mg/kg (oral) | [2] |

| Rat Air Pouch Model (Inhibition of LTB4 in pouch fluid) | ED80 | 0.93 mg/kg (oral) | [2] |

| Ex Vivo Rat Blood Assay | ED50 | 0.55 mg/kg | [2] |

| Ex Vivo Rat Blood Assay | ED80 | 1.3 mg/kg | [2] |

| Rat Paw Edema (Inhibition of LTB4 in exudates) | % Inhibition at 3 mg/kg | 85% | [2] |

| Rat Paw Edema (Inhibition of LTB4 in exudates) | % Inhibition at 10 mg/kg | 90% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments used to characterize the anti-inflammatory properties of PF-4191834.

5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of PF-4191834 on the 5-LOX enzyme.

-

Enzyme Source: Recombinant human 5-lipoxygenase.

-

Substrate: Arachidonic acid.

-

Assay Principle: The activity of 5-LOX is measured by detecting the formation of its products, typically hydroperoxyeicosatetraenoic acids, which can be monitored spectrophotometrically.

-

Procedure:

-

Recombinant human 5-LOX is pre-incubated with varying concentrations of PF-4191834 or vehicle control in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of product formed is quantified.

-

The concentration of PF-4191834 that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

-

Human Whole Blood Assay for 5-LOX Inhibition

This ex vivo assay assesses the ability of PF-4191834 to inhibit 5-LOX activity in a more physiologically relevant cellular environment.

-

Sample: Freshly drawn human whole blood.

-

Stimulus: A calcium ionophore (e.g., A23187) is used to stimulate leukocytes within the whole blood to produce leukotrienes.

-

Endpoint: Measurement of LTB4 levels in the plasma.

-

Procedure:

-

Heparinized human whole blood is pre-incubated with various concentrations of PF-4191834 or vehicle.

-

Leukotriene synthesis is stimulated by the addition of a calcium ionophore.

-

The blood is incubated for a specific time at 37°C.

-

The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.

-

LTB4 levels in the plasma are quantified using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The IC50 and IC80 values are determined from the concentration-response curve.

-

Rat Air Pouch Model of Inflammation

This in vivo model is used to evaluate the anti-inflammatory efficacy of PF-4191834 in a live animal model of acute inflammation.

-

Animal Model: Male Lewis rats.

-

Inflammatory Stimulus: Carrageenan is injected into a pre-formed subcutaneous air pouch on the dorsum of the rat.

-

Drug Administration: PF-4191834 is administered orally at various doses prior to the injection of carrageenan.

-

Endpoints: Measurement of exudate volume and LTB4 concentration in the pouch fluid.

-

Procedure:

-

An air pouch is created by subcutaneous injection of sterile air on the back of the rats. The pouch is maintained with a second air injection a few days later.

-

On the day of the experiment, rats are orally dosed with PF-4191834 or vehicle.

-

After a set time, inflammation is induced by injecting a carrageenan solution into the air pouch.

-

After a specific inflammatory period (e.g., 4 hours), the rats are euthanized, and the inflammatory exudate is collected from the pouch.

-

The volume of the exudate is measured.

-

The concentration of LTB4 in the exudate is determined by ELISA.

-

The effective dose that produces 50% (ED50) and 80% (ED80) inhibition of LTB4 production is calculated.

-

Conclusion

PF-4191834 is a highly potent and selective 5-LOX inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to effectively block the production of pro-inflammatory leukotrienes at nanomolar concentrations highlights its potential as a therapeutic agent for a range of inflammatory diseases. The data and experimental protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and develop PF-4191834 and other selective 5-LOX inhibitors. The favorable pharmacodynamic profile of PF-4191834 suggests the potential for once-daily dosing, which would be a significant advantage in the clinical setting.[1] Further research is warranted to fully elucidate its clinical utility and safety profile in human populations.

References

Methodological & Application

Application Notes and Protocols for PF-4191834 in Cell-Based 5-LOX Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammation and allergic responses. The enzyme catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to other leukotrienes such as leukotriene B4 (LTB4). Due to its role in inflammatory diseases like asthma, targeting 5-LOX is a key strategy in drug development. PF-4191834 is a potent, selective, and non-redox inhibitor of 5-LOX, making it a valuable tool for studying the 5-LOX pathway and a promising therapeutic candidate. These application notes provide detailed protocols for utilizing PF-4191834 in cell-based 5-LOX activity assays.

Mechanism of Action of PF-4191834

PF-4191834 is a non-redox, non-iron chelating inhibitor of 5-lipoxygenase. It demonstrates high potency and selectivity for 5-LOX over other lipoxygenases, such as 12-LOX and 15-LOX, and does not exhibit activity against cyclooxygenase (COX) enzymes. This specificity makes it an excellent tool for investigating the physiological and pathological roles of the 5-LOX pathway.

Quantitative Data Summary

The inhibitory potency of PF-4191834 has been characterized in various enzyme and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | System | Parameter Measured | IC50 Value |

| Enzyme Assay | Purified Human 5-LOX | 5-LOX Activity | 229 ± 20 nM |

| Cell-Based Assay | Human Whole Blood | LTB4 Production | IC80 = 370 ± 20 nM |

| Cell-Based Assay | Human Blood Cells | 5-LOX Inhibition | IC80 = 370 ± 20 nM |

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the key steps in the 5-lipoxygenase signaling pathway, from the release of arachidonic acid to the production of pro-inflammatory leukotrienes.

Application of PF-4191834 in Rat Models of Acute Inflammation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly leukotriene B4 (LTB4), are powerful lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases by promoting neutrophil recruitment and activation.[2] As a 5-LOX inhibitor, PF-4191834 effectively blocks the production of leukotrienes, thereby presenting a promising therapeutic strategy for managing acute inflammation. This document provides detailed application notes and protocols for utilizing PF-4191834 in the widely accepted carrageenan-induced paw edema rat model of acute inflammation.

Mechanism of Action

PF-4191834 exerts its anti-inflammatory effects by specifically inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial steps in the conversion of arachidonic acid to leukotrienes. By blocking 5-LOX, PF-4191834 prevents the synthesis of LTB4 and other pro-inflammatory leukotrienes, which in turn reduces neutrophil chemotaxis, vascular permeability, and other hallmark signs of acute inflammation.

Data Presentation

| Parameter | Value | Assay | Species |

| IC₅₀ | 229 ± 20 nM | 5-LOX Enzyme Assay | - |

| IC₈₀ | 370 ± 20 nM | 5-LOX in human blood cells | Human |

| ED₅₀ (LTB4 reduction) | 0.46 mg/kg (oral) | Carrageenan Air Pouch | Rat |

| ED₈₀ (LTB4 reduction) | 0.93 mg/kg (oral) | Carrageenan Air Pouch | Rat |

Note: The data presented is based on the inhibition of LTB4 levels in an inflammatory exudate and not a direct measure of paw edema.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for inducing acute, localized inflammation in the rat hind paw using carrageenan and for evaluating the anti-inflammatory effects of PF-4191834.

Materials:

-

PF-4191834

-

Vehicle for PF-4191834 (e.g., 0.5% methylcellulose)

-

Lambda Carrageenan (1% w/v in sterile 0.9% saline)

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Plethysmometer or digital calipers

-

Standard laboratory equipment (syringes, needles, gavage needles, etc.)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight before the experiment, with continued access to water.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or digital calipers. This serves as the baseline reading (V₀ or T₀).

-

Compound Administration:

-

Prepare a suspension of PF-4191834 in the chosen vehicle at the desired concentrations.

-

Administer PF-4191834 or the vehicle (control group) orally via gavage. The volume of administration is typically 1-2 mL/kg.

-

-

Induction of Inflammation:

-

One hour after the administration of PF-4191834 or vehicle, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vt) or thickness (Tt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak edema is usually observed between 3 and 5 hours.[3]

-

-

Data Analysis:

-

Calculate the increase in paw volume (ΔV = Vt - V₀) or thickness (ΔT = Tt - T₀) for each animal at each time point.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

-

Visualizations

Signaling Pathway of 5-Lipoxygenase Inhibition

Caption: Inhibition of the 5-Lipoxygenase pathway by PF-4191834.

Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Workflow for evaluating PF-4191834 in the rat paw edema model.

Inflammatory Cascade in Carrageenan-Induced Paw Edema

Caption: Key phases and mediators in carrageenan-induced paw edema.

References

- 1. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Dosing Recommendations for PF-4191834 in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] This document provides detailed application notes and protocols for the use of PF-4191834 in preclinical animal studies, with a focus on dosing recommendations derived from available in vivo efficacy data. The information presented here is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory and analgesic properties of this compound.

Mechanism of Action

PF-4191834 exerts its pharmacological effects by directly inhibiting the 5-LOX enzyme. This inhibition prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene biosynthetic pathway. Consequently, the production of downstream pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), is suppressed.[1][2] PF-4191834 has demonstrated high selectivity for 5-LOX over other lipoxygenases (12-LOX and 15-LOX) and cyclooxygenase (COX) enzymes.[1]

Signaling Pathway Diagram

Caption: Inhibition of the 5-Lipoxygenase Pathway by PF-4191834.

In Vitro Potency

PF-4191834 has demonstrated potent inhibition of the 5-LOX enzyme in various in vitro assays. A summary of its in vitro activity is provided in the table below.

| Assay Type | Target | Species | IC50 / IC80 | Reference |

| Enzyme Assay | 5-LOX | Not Specified | IC50 = 229 ± 20 nM | [1] |

| Human Blood Cell Assay | 5-LOX | Human | IC80 = 370 ± 20 nM | [1] |

| Human 5-LOX Inhibition | 5-LOX | Human | IC50 = 130 nM | [2] |

| Human 5-LOX Inhibition | 5-LOX | Human | IC80 = 370 nM | [2] |

| 5-LOX Product Synthesis | 5-HETE, 5-oxo-ETE, LTB4, LTE4 | Not Specified | IC50 = 100 - 190 nM | [2] |

In Vivo Dosing Recommendations in Rats

The majority of published in vivo data for PF-4191834 comes from studies in rat models of acute inflammation. The compound has been shown to be orally active and effective in a dose-dependent manner.

Rat Air Pouch Model of Inflammation

The air pouch model is a well-established method for evaluating the in vivo effects of anti-inflammatory compounds.

| Animal Model | Route of Administration | Effective Dose (ED50) | Effective Dose (ED80) | Endpoint | Reference |

| Rat Air Pouch | Oral | 0.46 mg/kg | 0.93 mg/kg | Inhibition of LTB4 levels in pouch fluid | [2] |

Rat Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory effects of compounds on acute, localized inflammation.

| Animal Model | Route of Administration | Dose | % Inhibition of LTB4 in Paw Exudates | Reference |

| Rat Paw Edema | Oral | 3 mg/kg | 85% | [2] |

| Rat Paw Edema | Oral | 10 mg/kg | 90% | [2] |

Ex Vivo Rat Blood Assay

This assay measures the ability of a compound administered in vivo to inhibit 5-LOX activity in blood cells stimulated ex vivo.

| Animal Model | Route of Administration | Effective Dose (ED50) | Effective Dose (ED80) | Endpoint | Reference |

| Rat | Oral | 0.55 mg/kg | 1.3 mg/kg | Inhibition of LTB4 production | [2] |

Experimental Protocols

The following are detailed protocols for key experiments cited in the evaluation of PF-4191834. These are based on standard pharmacological procedures; specific details from the original studies on PF-4191834 may vary.

Rat Carrageenan-Induced Air Pouch Model

This protocol is designed to assess the in vivo anti-inflammatory activity of PF-4191834 by measuring its effect on leukotriene B4 production in a localized inflammatory environment.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

PF-4191834

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Sterile air

-

Carrageenan solution (1% w/v in sterile saline)

-

Anesthesia (e.g., isoflurane)

-

Phosphate-buffered saline (PBS)

-

ELISA kit for rat LTB4

Procedure:

-

Air Pouch Formation:

-

Anesthetize the rats.

-

Inject 20 mL of sterile air subcutaneously into the dorsal intrascapular region to create an air pouch.

-